1-Bromo-4-ethynyl-2-methoxybenzene
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Scientific Research Applications
Cyclisation Reactions
1-Bromo-4-ethynyl-2-methoxybenzene is used in various cyclisation reactions. For instance, it's involved in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This process is catalyzed by nickel(I) complexes and results in high yields of tetrahydrofuran derivatives (Esteves, Ferreira & Medeiros, 2007).
Synthesis of Liquid Crystals
The compound is used in the synthesis of enantiopure trioxadecalin derived liquid crystals. This involves reactions with Grignard reagents, leading to the formation of various unsaturated β-C-aryl glycosides. These glycosides are used as chiral precursor compounds in the synthesis of chiral liquid crystals (Bertini et al., 2003).
Fragrance Synthesis
In fragrance synthesis, this compound is used in the arylation of β-methallyl alcohol. This reaction, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, produces floral fragrances. The process is chemoselective and practically feasible (Scrivanti et al., 2008).
Sterically Protected Compounds
It plays a role in the preparation of sterically protected compounds, such as diphosphene and fluorenylidenephosphine. The electronic perturbation by the p-methoxy group in these systems is indicated by their spectral properties (Toyota et al., 2003).
Epoxide Cleavage
The compound is used in the cleavage of epoxides into halohydrins. This process occurs regioselectively under neutral conditions, even when sensitive functional groups are present, and results in high yields of vicinal iodo and bromo alcohols (Niknam & Nasehi, 2002).
Molecular Switching
It also finds applications in controlling molecular switching via chemical functionality. This involves studies on the structure and dynamics of molecular motion at the single-molecule level (Balema et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-ethynyl-2-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring is especially stable and is retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction may vary depending on the temperature and the presence of other substances that can act as electrophiles or nucleophiles . .
Properties
IUPAC Name |
1-bromo-4-ethynyl-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYDGNPFQNLPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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